1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperidine with 2-phenyl-2-(phenylsulfanyl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analog with similar structural features.
2-Phenyl-2-(phenylsulfanyl)ethanone: Shares the phenylsulfanyl ethanone moiety.
4-Benzylpiperidin-1-yl derivatives: Compounds with similar piperidine structures.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27NOS |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C26H27NOS/c28-26(27-18-16-22(17-19-27)20-21-10-4-1-5-11-21)25(23-12-6-2-7-13-23)29-24-14-8-3-9-15-24/h1-15,22,25H,16-20H2 |
InChI Key |
KKPNVLZVLQDOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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